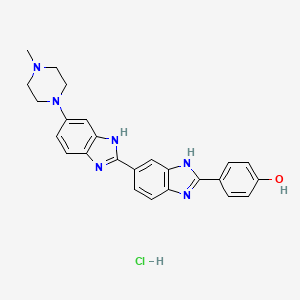

Hoechst 33258

Description

Structure

3D Structure of Parent

Properties

CAS No. |

32089-25-1 |

|---|---|

Molecular Formula |

C25H25ClN6O |

Molecular Weight |

461.0 g/mol |

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |

InChI |

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |

InChI Key |

UDJDXLXTHZQAAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |

Other CAS No. |

23491-45-4 |

Synonyms |

4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride Bisbenzimidazole Bisbenzimidazole Trihydrochloride Bisbenzimide Hoe 33258 Hoe-33258 Hoe33258 Hoechst 33258 NSC 322921 NSC-322921 NSC322921 Pibenzimol |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Hoechst 33258: A Technical Guide to its Origins and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a bisbenzimidazole dye that has become an indispensable tool in cellular and molecular biology. Its ability to bind specifically to the minor groove of DNA and exhibit strong fluorescence upon binding has made it a cornerstone for visualizing cell nuclei, analyzing the cell cycle, and detecting apoptosis. This in-depth technical guide explores the history of this compound's discovery, its fundamental properties, and the key experimental protocols that established its use as a vital fluorescent probe.

The Genesis of a Fluorescent Probe: A Historical Overview

The story of this compound begins in the early 1970s at the German pharmaceutical company Hoechst AG. The compound was synthesized as part of a broader effort to develop novel chemotherapeutic agents. Specifically, the research focused on basic-substituted 2,6-bisbenzimidazole derivatives. In 1974, H. Loewe and J. Urbanietz published their work on this new class of substances, which included the compound that would later be designated this compound.[1] The naming convention of Hoechst AG was straightforward: this compound was simply the 33,258th compound synthesized by the company.

While initially investigated for its chemotherapeutic potential, the unique fluorescent properties of this class of compounds soon garnered attention. It was the work of Latt and Stetten in 1976 that truly illuminated the potential of this compound as a fluorescent stain for DNA.[2] Their seminal paper detailed the spectral properties of the dye and its interaction with DNA, laying the groundwork for its widespread adoption in biological research.[2] They observed that the dye's fluorescence was significantly enhanced upon binding to DNA, particularly in adenine-thymine (A-T) rich regions.[2] This specificity, coupled with its ability to permeate cell membranes, made it an exceptionally useful tool for studying DNA in living and fixed cells.

Core Properties and Mechanism of Action

This compound's utility stems from its specific interaction with double-stranded DNA (dsDNA). The dye binds to the minor groove of the DNA helix, with a strong preference for sequences rich in A-T base pairs.[2][3] This binding is non-intercalative, meaning it does not insert itself between the DNA base pairs, thus causing minimal distortion to the DNA structure. Upon binding, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield.

Two primary modes of binding have been described for this compound:

-

Type 1 Binding: This is a high-affinity binding that occurs at low dye concentrations and is highly specific for A-T rich regions in the minor groove.[2][4] This mode is responsible for the bright, blue fluorescence typically observed when staining cell nuclei.[4]

-

Type 2 Binding: At higher concentrations, a lower-affinity, less specific binding can occur, which is thought to be largely electrostatic.[2][4] This can lead to a shift in the emission spectrum and a decrease in fluorescence intensity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on early and subsequent characterization studies.

| Property | Value | Reference |

| Excitation Maximum (DNA-bound) | ~350-360 nm | [5][6] |

| Emission Maximum (DNA-bound) | ~461 nm | [5][6] |

| Excitation Maximum (Unbound) | Not specified in the provided search results | |

| Emission Maximum (Unbound) | ~510-540 nm | [5] |

| Molar Extinction Coefficient | Not specified in the provided search results | |

| Quantum Yield (DNA-bound) | Significantly increased upon binding | [2] |

| Binding Affinity (Kd) | Nanomolar range | [3] |

| Specificity | A-T rich regions in the minor groove of dsDNA | [2][3] |

Table 1: Spectroscopic and Binding Properties of this compound

| Parameter | Value | Reference |

| Cell Permeability | Permeable to live and fixed cells | [7] |

| Recommended Staining Conc. | 0.1-12 µg/mL | [7] |

| Incubation Time | 10-30 minutes | [6] |

| Solvent | Aqueous buffers (e.g., PBS, Hanks' Balanced Salt Solution) | [6] |

| Photostability | Moderate; susceptible to photobleaching with prolonged UV exposure | |

| Cytotoxicity | Low at typical working concentrations | [7] |

Table 2: Application Parameters for Cellular Imaging with this compound

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in characterizing this compound.

Synthesis of Bisbenzimidazole Dyes (General Procedure)

The original synthesis of this compound was described by Loewe and Urbanietz in 1974 as part of a larger synthesis of basic-substituted 2,6-bisbenzimidazole derivatives.[1] While the detailed, step-by-step protocol from the original publication is not available, the general chemical structure suggests a multi-step synthesis involving the condensation of o-phenylenediamine (B120857) derivatives with appropriate carboxylic acids or their derivatives to form the benzimidazole (B57391) rings, followed by coupling reactions to link the benzimidazole moieties and introduce the piperazine (B1678402) group.

Characterization of this compound-DNA Binding

The foundational studies by Latt and Stetten (1976) employed a combination of spectroscopic techniques to characterize the interaction of this compound with DNA.[2]

Objective: To determine the binding characteristics, specificity, and fluorescence properties of this compound in the presence of DNA.

Materials:

-

This compound

-

Calf thymus DNA

-

Synthetic polynucleotides (e.g., poly(dA-dT), poly(dG-dC))

-

Spectrophotometer

-

Spectrofluorometer

-

Circular dichroism (CD) spectropolarimeter

-

Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

-

Absorption Spectroscopy:

-

Prepare solutions of this compound at a known concentration in buffer.

-

Record the absorption spectrum (typically 200-600 nm).

-

Titrate the dye solution with increasing concentrations of DNA.

-

Record the absorption spectrum at each titration point to observe changes in the dye's absorbance, indicating binding.

-

-

Fluorescence Spectroscopy:

-

Prepare solutions of this compound in buffer.

-

Record the fluorescence emission spectrum (e.g., excitation at 360 nm, emission scan from 400-600 nm).

-

Titrate the dye solution with increasing concentrations of DNA (e.g., calf thymus, poly(dA-dT), poly(dG-dC)).

-

Record the fluorescence emission spectrum at each titration point to determine the enhancement of fluorescence and any spectral shifts upon binding.

-

To assess the effect of ionic strength, repeat the titrations in buffers containing varying salt concentrations (e.g., 0.1 M to 2 M NaCl).

-

-

Circular Dichroism (CD) Spectroscopy:

-

Record the CD spectrum of DNA alone in buffer.

-

Prepare a complex of this compound and DNA.

-

Record the CD spectrum of the complex to observe any induced CD signals in the dye's absorption region, which is indicative of a specific, ordered binding to the chiral DNA molecule.

-

Live Cell Staining and Fluorescence Microscopy

Objective: To visualize the nuclei of living cells using this compound.

Materials:

-

Cultured cells grown on coverslips or in imaging dishes

-

This compound stock solution (e.g., 1 mg/mL in water or DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filters for DAPI/Hoechst (Excitation: ~350 nm, Emission: ~460 nm)

Methodology:

-

Preparation of Staining Solution:

-

Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed cell culture medium or buffer (e.g., HBSS).

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate the cells at 37°C for 10-20 minutes.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set. The nuclei should appear bright blue.

-

Visualizations

Caption: Mechanism of this compound fluorescence upon binding to the minor groove of DNA.

References

- 1. [Basic-substituted 2,6-bisbenzimidazole derivates, a novel class of substances with chemotherapeutic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectral studies on 33258 Hoechst and related bisbenzimidazole dyes useful for fluorescent detection of deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with repeating synthetic DNA polymers and natural DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence spectra of this compound bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Synthesis of Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258, a bis-benzimidazole derivative, is a fluorescent stain that binds to the minor groove of DNA, with a preference for AT-rich regions. Its ability to permeate cell membranes makes it a valuable tool in cell biology for staining DNA in live and fixed cells. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary chemical transformations, experimental protocols, and associated quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the sequential construction of two benzimidazole (B57391) rings, followed by their coupling. A plausible and commonly cited route begins with the nitration and subsequent amination of a substituted benzoic acid, followed by the formation of the first benzimidazole ring. The second benzimidazole moiety is synthesized separately and then coupled to the first to yield the final product.

A logical synthesis workflow for this compound can be visualized as follows:

Figure 1. A potential synthetic workflow for this compound, outlining the key stages of precursor synthesis and final coupling.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound. The quantitative data, where available in the public domain, is summarized in the subsequent tables.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

The synthesis begins with the nucleophilic aromatic substitution of chlorine in 4-chloro-3-nitrobenzoic acid with methylamine.

-

Experimental Protocol: 4-chloro-3-nitrobenzoic acid is reacted with an aqueous solution of methylamine. The reaction mixture is heated to drive the substitution. Upon completion, the product, 4-(methylamino)-3-nitrobenzoic acid, is isolated by acidification, which causes it to precipitate out of the solution.

Step 2: Formation of 4-(Methylamino)-3-nitrobenzoyl chloride

The carboxylic acid is then converted to a more reactive acyl chloride to facilitate the subsequent amidation.

-

Experimental Protocol: 4-(methylamino)-3-nitrobenzoic acid is treated with thionyl chloride, often in an inert solvent like dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature, followed by heating to reflux to ensure complete conversion. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

Step 3: Synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(methylamino)-3-nitrobenzamide

The acyl chloride is reacted with 4-(4-methylpiperazin-1-yl)aniline to form an amide linkage.

-

Experimental Protocol: The crude 4-(methylamino)-3-nitrobenzoyl chloride is dissolved in a suitable solvent, and 4-(4-methylpiperazin-1-yl)aniline is added. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated. The reaction mixture is stirred at room temperature until completion. The product is then isolated by extraction and purification.

Step 4: Reduction of the Nitro Group

The nitro group on the benzamide (B126) intermediate is reduced to an amine, which is a prerequisite for the first benzimidazole ring formation.

-

Experimental Protocol: The nitrobenzamide derivative is dissolved in a solvent like ethanol (B145695) or methanol. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium (B1175870) formate. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the diamine product.

Step 5: First Benzimidazole Ring Formation

The resulting diamine undergoes intramolecular cyclization to form the first benzimidazole ring.

-

Experimental Protocol: The diamine from the previous step is heated in a high-boiling point solvent, often with an acid catalyst, to promote the cyclization reaction. The product, a substituted benzimidazole, is then purified by crystallization or chromatography.

Step 6: Synthesis of 2-(4-hydroxyphenyl)benzimidazole

The second benzimidazole component is synthesized through the condensation of o-phenylenediamine and p-hydroxybenzaldehyde.

-

Experimental Protocol: A mixture of o-phenylenediamine and p-hydroxybenzaldehyde is heated in a suitable solvent, such as ethanol, often with an oxidizing agent like sodium metabisulfite, to facilitate the cyclization and aromatization to the benzimidazole. The product precipitates upon cooling and can be collected by filtration.[1] A crude yield of 92% has been reported for a similar reaction to produce 2-(4-hydroxyphenyl)benzimidazole.[2]

Step 7: Final Coupling to Yield this compound

The two benzimidazole precursors are coupled to form the final this compound molecule. This is typically achieved by activating one of the benzimidazole fragments and then reacting it with the other.

-

Experimental Protocol: The 2-(4-hydroxyphenyl)benzimidazole is first activated, for example, by converting the carboxylic acid group (if the synthesis route is designed to have one on this precursor) to an acyl chloride. This activated species is then reacted with the amino group of the other benzimidazole precursor in an inert solvent with a base. The final product, this compound, is then purified using techniques such as column chromatography and/or recrystallization.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key reaction steps. It is important to note that specific yields can vary depending on the reaction scale and conditions.

Table 1: Synthesis of Benzimidazole Precursors

| Reaction Step | Starting Materials | Key Reagents | Product | Reported Yield (%) |

| Synthesis of 4-(methylamino)-3-nitrobenzoic acid | 4-chloro-3-nitrobenzoic acid | Methylamine | 4-(methylamino)-3-nitrobenzoic acid | High |

| Synthesis of 2-(4-hydroxyphenyl)benzimidazole | o-phenylenediamine, p-hydroxybenzaldehyde | Sodium metabisulfite | 2-(4-hydroxyphenyl)benzimidazole | 92% (crude)[2] |

Table 2: Intermediate and Final Product Synthesis

| Reaction Step | Starting Materials | Key Reagents | Product | Reported Yield (%) |

| Amidation | 4-(methylamino)-3-nitrobenzoyl chloride, 4-(4-methylpiperazin-1-yl)aniline | Triethylamine | N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(methylamino)-3-nitrobenzamide | - |

| Reduction | N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(methylamino)-3-nitrobenzamide | Pd/C, H₂ | 4-amino-N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(methylamino)benzamide | - |

| First Benzimidazole Formation | 4-amino-N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(methylamino)benzamide | Acid catalyst | 5-(4-methylpiperazin-1-yl)-2-(methylamino)benzimidazole | - |

| Final Coupling | Benzimidazole Precursor A, Activated Benzimidazole Precursor B | Coupling agents | This compound | - |

Conclusion

The synthesis of this compound is a complex but well-established process in organic chemistry. This guide provides a detailed overview of a plausible synthetic route, including experimental protocols for the key transformations. While specific quantitative data for every step of an industrial-scale synthesis is not fully available in public literature, the provided information, based on analogous reactions and published procedures for related compounds, offers a solid foundation for researchers and professionals in the field of drug development and chemical synthesis. The successful synthesis of this compound relies on the careful execution of each step, with particular attention to reaction conditions and purification techniques to ensure the high purity required for its applications in cellular and molecular biology.

References

An In-depth Technical Guide to the DNA Binding Mechanism of Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between the fluorescent dye Hoechst 33258 and double-stranded DNA (dsDNA). It delves into the binding mechanism, sequence specificity, quantitative parameters, and the experimental protocols used to elucidate these characteristics.

Core Mechanism of this compound-DNA Interaction

This compound is a bisbenzimidazole dye that functions as a minor groove binder to B-DNA.[1][2] Its binding is non-intercalative, meaning it does not insert itself between the DNA base pairs. The elongated, crescent shape of the this compound molecule allows it to fit snugly into the minor groove of the DNA double helix.[3]

The binding is stabilized by a combination of forces:

-

Hydrogen Bonds: The NH groups of the benzimidazole (B57391) rings form bridging hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine (B56734) on the floor of the minor groove.[3]

-

Van der Waals Interactions: Close contacts between the dye molecule and the walls of the minor groove contribute significantly to the binding affinity.

-

Electrostatic Interactions: The positively charged piperazine (B1678402) ring of this compound interacts with the negative electrostatic potential of the DNA phosphate (B84403) backbone.

A key feature of this compound binding is its strong preference for A-T rich sequences, with a particular affinity for stretches of three or more consecutive A-T base pairs, such as 'AATT' or 'AAA'.[2][3] This specificity arises because the N2 amino group of guanine (B1146940) protrudes into the minor groove, creating a steric hindrance that prevents the dye from binding effectively in G-C rich regions.[3]

Upon binding to dsDNA, this compound exhibits a significant enhancement in its fluorescence quantum yield, typically around 30-fold. This is attributed to the rigidification of the dye molecule within the minor groove, which reduces non-radiative decay pathways.[2]

Binding Modes and Stoichiometry

This compound exhibits at least two distinct binding modes to dsDNA:

-

High-Affinity Binding: This is the primary, sequence-specific binding mode in the minor groove of A-T rich regions. It is characterized by a low nanomolar dissociation constant (Kd). The stoichiometry for this mode is generally considered to be 1:1 (one dye molecule per binding site).[2][4]

-

Low-Affinity Binding: At higher dye concentrations, a weaker, less specific binding occurs. This mode is thought to involve interactions with the sugar-phosphate backbone and has a dissociation constant in the micromolar range.[2]

More complex stoichiometries have also been observed, especially with synthetic polynucleotides, where multiple dye molecules may bind per a certain number of base pairs.[5]

Quantitative Binding Data

The interaction between this compound and DNA has been quantified by various biophysical techniques. The following tables summarize key binding parameters reported in the literature.

| Parameter | DNA Type | Value | Technique | Reference |

| Dissociation Constant (Kd) | Calf Thymus DNA | 1-10 nM (High Affinity) | Fluorescence | [2] |

| Calf Thymus DNA | ~1000 nM (Low Affinity) | Fluorescence | [2] | |

| d(CGCAAATTTGCG)₂ | 3.1 nM (equivalent to Kb of 3.2 x 10⁸ M⁻¹) | Fluorescence, ITC | [2][4] | |

| Association Constant (Kb) | d(CGCAAATTTGCG)₂ | 3.2 (± 0.6) x 10⁸ M⁻¹ | Fluorescence, ITC | [2][4] |

| Stoichiometry (n) | d(CGCAAATTTGCG)₂ | 1:1 | Job Plot, ITC | [2][5] |

| poly[d(A-T)] | 1 dye per 5 A-T pairs | Job Plot | [5] |

| Thermodynamic Parameter | Value | Conditions | Technique | Reference |

| Enthalpy (ΔH) | +4.2 to +10.24 kcal/mol | 10-30 °C, 200 mM Na⁺ | ITC | [2][4] |

| Entropy (ΔS) | Favorable (driving force) | 25 °C, 200 mM Na⁺ | ITC | [3] |

| Heat Capacity (ΔCp) | -330 (± 50) cal/mol·K | 10-30 °C, 200 mM Na⁺ | ITC | [2][4] |

Experimental Protocols

Several biophysical techniques are employed to study the interaction of this compound with DNA. Below are detailed methodologies for key experiments.

Fluorescence Titration

This is the most common method to determine the binding affinity (Kd or Kb) and stoichiometry.

Objective: To measure the increase in this compound fluorescence upon titration with DNA.

Materials:

-

This compound stock solution (e.g., 1 mM in water or DMSO)

-

DNA stock solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer with excitation at ~350 nm and emission scanning from 400-600 nm.

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.

-

Place the this compound solution in a quartz cuvette and record its initial fluorescence spectrum.

-

Add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence spectrum after each DNA addition.

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity at the emission maximum (~460 nm) as a function of the total DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd) and the stoichiometry (n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding.

Objective: To observe changes in the CD spectrum of DNA upon binding of this compound.

Materials:

-

This compound stock solution

-

DNA stock solution

-

Binding buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.2)

-

CD spectropolarimeter

Procedure:

-

Prepare a DNA solution (e.g., 50 µM in base pairs) in the binding buffer.

-

Record the CD spectrum of the DNA solution alone in the range of 220-400 nm.

-

Prepare a series of solutions with a constant DNA concentration and increasing concentrations of this compound (e.g., molar ratios of dye to DNA base pairs from 0.1 to 2.0).

-

Incubate the samples to allow binding to reach equilibrium.

-

Record the CD spectrum for each sample.

-

Observe changes in the intrinsic DNA CD signals (240-300 nm) and the appearance of an induced CD signal for the bound ligand in the 300-400 nm region. These changes provide information about the binding mode and its effect on DNA conformation.

DNase I Footprinting

This technique identifies the specific binding site of a ligand on a DNA sequence.

Objective: To determine the precise location of this compound binding on a DNA fragment.

Materials:

-

DNA fragment of interest, radioactively or fluorescently end-labeled on one strand.

-

This compound solution.

-

DNase I enzyme.

-

DNase I digestion buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl₂, 5 mM CaCl₂, pH 7.9).

-

Stop solution (e.g., formamide (B127407) with loading dyes).

-

High-resolution denaturing polyacrylamide gel.

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of this compound to allow binding.

-

Add a low concentration of DNase I to the reaction mixtures and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).

-

Include a control reaction with no this compound.

-

Stop the digestion by adding the stop solution.

-

Denature the DNA fragments by heating.

-

Separate the DNA fragments by size on a denaturing polyacrylamide gel.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

The binding site of this compound will appear as a "footprint," a region on the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kb), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-DNA interaction.

Materials:

-

This compound solution of known concentration.

-

DNA solution of known concentration.

-

Matching buffer for both solutions.

-

Isothermal titration calorimeter.

Procedure:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.

-

A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to DNA.

-

Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kb, n, and ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kb) = ΔH - TΔS.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Molecular mechanism of this compound binding to the DNA minor groove.

References

- 1. Binding of this compound and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. DNA minor-groove binder this compound destabilizes base-pairing adjacent to its binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific binding of this compound to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Photophysical Properties of Hoechst 33258 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye Hoechst 33258. A vital tool in cellular and molecular biology, this compound is a bisbenzimide dye prized for its ability to bind to the minor groove of DNA, exhibiting a significant increase in fluorescence upon binding. This document details its spectral characteristics, quantum yield, and fluorescence lifetime, along with the experimental protocols to measure these properties.

Core Photophysical Properties of this compound

This compound's utility stems from its fluorogenic nature; its fluorescence is significantly enhanced when bound to double-stranded DNA, particularly in adenine-thymine (A-T) rich regions.[1][2] This property results in a high signal-to-noise ratio, making it an excellent stain for visualizing cell nuclei in both live and fixed cells.[1] While it can permeate living cells, its permeability is notably lower than that of the related dye, Hoechst 33342.[2][3]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the tables below for easy reference.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~351-352 nm[3][4][5] | Can be excited using a mercury-arc lamp or a UV laser.[1] |

| Emission Maximum (DNA-bound) | ~461-463 nm[3][6] | Emits a bright blue fluorescence. |

| Unbound Dye Emission Maximum | 510–540 nm[3][6] | A greenish fluorescence may be observed with excess dye or insufficient washing.[3] |

| Molar Extinction Coefficient (ε) | 46,000 M⁻¹cm⁻¹ at 345 nm[5] | In the presence of DNA. |

| Stokes Shift | ~110 nm | The considerable shift between excitation and emission is advantageous for multicolor imaging.[3] |

Table 2: Quantum Yield and Fluorescence Lifetime of this compound

| Property | Value | Conditions |

| Fluorescence Quantum Yield (Φf) | ~0.034[7] | In water (unbound). |

| 0.58[8] | Bound to calf thymus DNA at a low dye-to-base-pair ratio (0.05). | |

| ~0.74[9][10] | Embedded in a polyvinyl alcohol (PVA) film. | |

| Fluorescence Lifetime (τ) | ~2 ns[9] | In a polyvinyl alcohol (PVA) film. |

| ~3.6 ns[8] | Bound to calf thymus DNA at a low dye-to-base-pair ratio (0.05). |

Table 3: DNA Binding Affinity of this compound

| Binding Mode | Dissociation Constant (Kd) | Description |

| High-affinity | 1–10 nM[1][11] | Specific interaction with the minor groove of B-DNA, with a preference for A-T rich sequences.[1] |

| Low-affinity | ~1000 nM[1][11] | Nonspecific interaction with the DNA sugar-phosphate backbone.[1] |

Factors Influencing Photophysical Properties

The photophysical characteristics of this compound are highly sensitive to its microenvironment.

-

DNA Binding: The primary factor enhancing fluorescence is the binding of this compound to the minor groove of DNA.[1] This interaction restricts the rotational freedom of the dye molecule, leading to a significant increase in fluorescence quantum yield and lifetime.[1] The dye shows a preference for sequences of at least three A-T base pairs.[1] The 2-amino group of guanine (B1146940) that protrudes into the minor groove can hinder binding to G-C rich regions.[12]

-

pH: The fluorescence intensity of this compound is pH-dependent.[3][13] Lowering the pH from 7 to 4.5 can lead to a 20-fold increase in emission yield.[13] This is attributed to changes in the protonation state of the dye molecule, with different protonated forms exhibiting distinct spectral properties.[14] At neutral pH, the single-protonated form is predominant, while at low pH, double- and triple-protonated forms exist.[14]

-

Solvent: The solvent environment affects the fluorescence of this compound. For instance, the presence of ethanol (B145695) can alter its binding mode to DNA.

-

Photoconversion: Exposure to UV light can cause this compound to undergo photoconversion from its blue-emitting form to a green-emitting species. This phenomenon is reversible and appears to be related to the protonation of the dye.

Experimental Protocols

Accurate determination of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[12]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

High-purity solvent (e.g., deionized water or buffer)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the same solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[12]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: In the spectrofluorometer, record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

-

Determine Gradients: Perform a linear regression for both plots to determine the slope (gradient).

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of this compound:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[11]

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample chamber

-

Fast and sensitive photodetector (e.g., photomultiplier tube - PMT)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

-

This compound solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute colloidal silica)

Procedure:

-

Instrument Setup and IRF Measurement:

-

Set the excitation wavelength and pulse repetition rate. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

-

Measure the Instrument Response Function (IRF) by recording the scatter from a solution like dilute colloidal silica. The IRF represents the temporal profile of the excitation pulse as detected by the system.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound sample solution.

-

Acquire the fluorescence decay data by collecting single-photon events over many excitation cycles. The electronics measure the time between the excitation pulse and the detection of a fluorescence photon.

-

The data is collected as a histogram of photon counts versus time.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Perform deconvolution of the experimental data using the measured IRF.

-

Fit the deconvoluted data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s). Nonlinear least-squares fitting is a common method for this analysis.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the photophysical properties of this compound.

Caption: Mechanism of this compound fluorescence enhancement upon DNA binding.

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Caption: Workflow for determining fluorescence lifetime using TCSPC.

References

- 1. Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. promega.com.au [promega.com.au]

- 5. promega.com [promega.com]

- 6. static.horiba.com [static.horiba.com]

- 7. Advantages and Limitations of Fluorescence Lifetime Measurements Using Single-Photon Avalanche Diode (SPAD) Array Detector: A Comprehensive Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 9. horiba.com [horiba.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. OPG [opg.optica.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

- 14. inis.iaea.org [inis.iaea.org]

An In-depth Technical Guide to Hoechst 33258: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent stain Hoechst 33258, a vital tool in cellular and molecular biology. This document details its spectral properties, DNA binding mechanics, and provides standardized protocols for its application in laboratory settings.

Core Principles of this compound

This compound is a bisbenzimide dye that demonstrates a strong affinity for the minor groove of double-stranded DNA, with a pronounced preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, the dye's molecular structure becomes more rigid, leading to a significant enhancement of its fluorescence quantum yield and a resulting bright blue fluorescence.[3][4] In its unbound state in solution, this compound exhibits minimal fluorescence, a characteristic that ensures a high signal-to-noise ratio in staining procedures.[5][6]

The dye is cell-permeable, enabling the staining of DNA in both live and fixed cells.[1][] This property makes it an invaluable reagent for real-time imaging of cellular processes. It is important to note that this compound is less cell-permeant than its analogue, Hoechst 33342.[5] Due to its interaction with DNA, this compound can interfere with DNA replication and is therefore considered a potential mutagen and carcinogen, necessitating careful handling and disposal.[1]

Quantitative Data Summary

The spectral and binding properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~351-352 nm[5][8] | Can be excited using a mercury-arc lamp or a UV laser.[1][3] |

| Emission Maximum (DNA-bound) | ~461-463 nm[1][5] | Emits a characteristic blue-cyan fluorescence.[1] |

| Unbound Dye Emission | 510–540 nm[1][5] | A greenish fluorescence may be observed with excessive dye concentration or insufficient washing.[5] |

| Molar Extinction Coefficient | 47,000 M⁻¹cm⁻¹ (in PVA film)[9] | |

| Quantum Yield (DNA-bound) | ~0.58[4] | A significant increase from the unbound state. |

| Fluorescence Lifetime (DNA-bound) | ~3.6 ns[4] | Can vary with binding mode and local environment.[10][11] |

Table 2: DNA Binding Characteristics of this compound

| Property | Value | Notes |

| Binding Location | Minor groove of B-DNA[3][12] | |

| Sequence Preference | Adenine-Thymine (A-T) rich regions[1][5] | The optimal binding site is a sequence of AAA/TTT.[3] |

| High-Affinity Binding (Kd) | 1–10 nM[3] | Corresponds to the specific interaction with the DNA minor groove.[3] |

| Low-Affinity Binding (Kd) | ~1000 nM[3] | Represents non-specific interaction with the DNA sugar-phosphate backbone.[3] |

Mechanism of Fluorescence

The following diagram illustrates the process of this compound binding to DNA and the subsequent fluorescence emission.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Live Cell Staining

This protocol outlines the steps for staining the nuclei of live cells for visualization.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water or DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Live cells cultured on coverslips or in imaging dishes

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5 - 5 µM in pre-warmed complete cell culture medium.[13] The optimal concentration may vary depending on the cell type.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst staining solution.

-

Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[13]

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).

Fixed Cell Staining

This protocol is suitable for staining the nuclei of cells that have been previously fixed.

Materials:

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

-

Fixed cells on slides or coverslips

Procedure:

-

Fixation: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If required for other stains, permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

-

Prepare Staining Solution: Dilute the this compound stock solution to a working concentration of 0.1–10 μg/mL in PBS.[5][14]

-

Staining: Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.[15]

-

Washing: Wash the cells two to three times with PBS to remove excess stain.

-

Mounting: Mount the coverslip with an appropriate mounting medium.

-

Imaging: Visualize using a fluorescence microscope with appropriate filters.

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical cell staining workflow using this compound.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence studies of the interaction of DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Staining Dye Solution (ab228550) | Abcam [abcam.com]

- 14. northshore.org [northshore.org]

- 15. biotium.com [biotium.com]

An In-depth Technical Guide to the Chemical Structure and Applications of Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Hoechst 33258, a vital fluorescent stain in molecular and cellular biology. The document details its structural characteristics, spectroscopic data, mechanism of action, and established experimental protocols.

Chemical Identity and Physicochemical Properties

This compound, also known as bisBenzimide H 33258, is a cell-permeable, blue-emitting fluorescent dye that specifically binds to the minor groove of DNA.[1][2] Its core structure consists of a bisbenzimidazole moiety, which is fundamental to its interaction with DNA and its fluorescent properties.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[6-(4-Methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]phenol |

| Synonyms | bisBenzimide H 33258, HOE 33258, Pibenzimol |

| CAS Number | 23491-44-3 (free base), 23491-45-4 (trihydrochloride)[4][5][6] |

| Molecular Formula | C₂₅H₂₄N₆O (free base)[4], C₂₅H₂₄N₆O·3HCl (trihydrochloride)[5][6] |

| InChI Key | SMNPLAKEGAEPJD-UHFFFAOYSA-N[5][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 424.50 g/mol (free base)[4], 533.88 g/mol (trihydrochloride)[5][6][8] |

| Appearance | Light yellow to yellow solid[4] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 20 mM)[6][7] |

| Purity | ≥98% (HPLC)[5][6] |

| Storage Conditions | Store at -20°C, protected from light[6] |

Spectroscopic Characteristics

This compound is excited by ultraviolet (UV) light and emits blue fluorescence. A key characteristic is the significant increase in its fluorescence quantum yield upon binding to DNA, which ensures a high signal-to-noise ratio in staining applications.[9] The unbound dye exhibits a much lower fluorescence intensity with an emission maximum in the green region of the spectrum.[1][10]

Table 3: Spectroscopic Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~352 nm[7][8][11] | Can be excited by a mercury-arc lamp or a UV laser.[9] |

| Emission Maximum (DNA-bound) | ~461 nm[7][8] | Emits blue-cyan fluorescence. |

| Unbound Dye Emission Maximum | 510–540 nm[1][10] | Greenish fluorescence may be observed with excess dye.[1] |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ at 345.5 nm (in the presence of DNA)[12][13] | |

| Quantum Yield (Φ) | 0.034 (in water)[12][13] | |

| Quantum Yield (Φ) (DNA-bound) | ~0.58 | Increases significantly upon binding to DNA. |

| Quantum Yield (Φ) (in PVA film) | ~0.74 | Immobilization in a polymer matrix enhances the quantum yield. |

Mechanism of Action: DNA Interaction

This compound is a non-intercalating agent that binds to the minor groove of double-stranded DNA.[9] This binding is sequence-specific, with a strong preference for adenine-thymine (A-T) rich regions, particularly sequences of at least three consecutive A-T base pairs.[4][7][9] The interaction is primarily driven by van der Waals forces and hydrogen bonds. The presence of the 2-amino group of guanine (B1146940) in the minor groove sterically hinders the binding of this compound to G-C rich sequences.

Two distinct binding modes have been characterized:

-

High-Affinity Binding: A specific interaction with the B-DNA minor groove, with a dissociation constant (Kd) in the range of 1-10 nM.[9][12]

-

Low-Affinity Binding: A nonspecific interaction with the DNA sugar-phosphate backbone, with a Kd of approximately 1000 nM.[9][12]

Caption: Logical flow of this compound binding to DNA and subsequent fluorescence.

Experimental Protocols

The following are detailed methodologies for common applications of this compound in cell biology.

This protocol outlines the steps for staining the nuclei of live cells for visualization.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO).

-

Complete cell culture medium, pre-warmed to 37°C.

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

-

Cells cultured on coverslips or in imaging dishes.

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.1-12 µg/mL in pre-warmed complete cell culture medium.[12] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.[12] Incubation time may require optimization.

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye and reduce background fluorescence.[12]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).[12]

This protocol is suitable for cell cycle analysis.

Materials:

-

Single-cell suspension.

-

Ice-cold 70-80% ethanol (B145695).

-

Phosphate-Buffered Saline (PBS).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a density of 1-2 x 10⁶ cells/mL.

-

Fixation: Fix the cells by adding ice-cold 70-80% ethanol and incubate for 30 minutes on ice.

-

Washing: Wash the cells once with PBS.

-

Staining: Dilute the Hoechst stock solution to 0.2-2 µg/mL in PBS and stain the cells for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry without a final wash step. Use a low flow rate for optimal results.

Caption: General experimental workflow for staining cells with this compound.

Synthesis Overview

Safety and Handling

This compound binds to DNA and is a potential mutagen and carcinogen. Appropriate safety precautions, including wearing gloves, a lab coat, and eye protection, should be taken during handling and disposal. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. Bis-benzimidazole dyes, this compound and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a Hoechst 32258 analogue amino acid building block for direct incorporation of a fluorescent, high-affinity DNA binding motif into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. comm-tec.com [comm-tec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterisation of this compound Analogues and Their Interactions with DNA - ProQuest [proquest.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for DNA Quantitation Using this compound Dye [thelabrat.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. promega.com [promega.com]

An In-depth Technical Guide to the Binding Affinity of Hoechst 33258 for AT-Rich Regions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Hoechst 33258, a fluorescent stain widely utilized in molecular biology, cell biology, and drug development for its specific affinity for Adenine-Thymine (AT)-rich regions of double-stranded DNA (dsDNA). This document details the quantitative binding data, experimental protocols for assessing binding affinity, and visual representations of the binding mechanism and experimental workflows.

Core Concept: Minor Groove Binding and AT-Selectivity

This compound is a bisbenzimidazole dye that functions as a minor groove binder. Its crescent-shaped structure allows it to fit snugly into the minor groove of B-DNA. The dye exhibits a strong preference for sequences rich in adenine (B156593) and thymine, with the optimal binding site being a stretch of three or more consecutive AT base pairs, particularly AATT sequences.[1][2] This specificity arises from the steric hindrance imposed by the exocyclic amino group of guanine (B1146940) (G) in the minor groove, which prevents the dye from binding effectively to Guanine-Cytosine (GC)-rich regions.[3]

The binding of this compound to DNA is characterized by a significant enhancement in its fluorescence quantum yield, a property that is exploited in numerous applications, including chromosome staining, cell cycle analysis, and DNA quantification.[4][5] The dye is excited by ultraviolet light (around 352 nm) and emits blue fluorescence (around 461 nm) upon binding to dsDNA.[5]

Quantitative Binding Data

The binding affinity of this compound to DNA can be quantified using various biophysical techniques, with the dissociation constant (Kd) and association constant (Ka or Kb) being key parameters. The data presented below, collated from multiple studies, highlights the sequence-dependent affinity of this compound.

| DNA Sequence/Type | Binding Constant (Ka or Kb) (M-1) | Dissociation Constant (Kd) (M) | Experimental Conditions | Reference |

| d(CGCAAATTTGCG)2 | 3.2 (± 0.6) x 108 | 3.1 (± 0.6) x 10-9 | 25°C, 200 mM Na+ | [6] |

| Calf Thymus DNA | - | 1-3 x 10-9 (High Affinity) | Wide concentration range | [7][8] |

| poly[d(A-T)] | - | 1-3 x 10-9 (High Affinity) | Wide concentration range | [7][8] |

| d(CCGGAATTCCGG) | - | 1-3 x 10-9 (High Affinity) | Wide concentration range | [7][8] |

| d(CGCGAATTCGCG) | - | 1-3 x 10-9 (High Affinity) | Wide concentration range | [7][8] |

| AATT sequence | Ka differs by a factor of 200 from TTAA | - | Stable DNA hairpin | [1][2] |

| TAAT ≈ ATAT sequence | Lower affinity than AATT | - | Stable DNA hairpin | [1][2] |

| TATA ≈ TTAA sequence | Lowest affinity among (A/T)4 sites | - | Stable DNA hairpin | [1][2] |

| AAAAA sequence | 7.2 x 107 | 1.39 x 10-8 | Ethidium bromide displacement | [9] |

Thermodynamic Parameters for binding to d(CGCAAATTTGCG)2: [6]

| Temperature (°C) | Enthalpy Change (ΔH) (kcal mol-1) |

| 9.4 | +10.24 (± 0.18) |

| 30.1 | +4.2 (± 0.10) |

The binding is endothermic and entropically driven, with a binding-induced change in heat capacity (ΔCp) of -330 (± 50) cal mol-1 K-1.[6]

Experimental Protocols

Accurate determination of this compound binding affinity relies on precise experimental execution. Below are detailed methodologies for three key techniques.

Fluorescence Titration

This is the most common method for determining the binding affinity of fluorescent ligands like this compound. The protocol is based on monitoring the change in fluorescence intensity of the dye upon titration with DNA.

Objective: To determine the binding constant (Ka) and stoichiometry (n) of this compound binding to a specific DNA sequence.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water, protect from light).

-

Lyophilized DNA of interest (e.g., synthetic oligonucleotide).

-

Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).

-

Fluorometer with excitation and emission wavelengths set to ~352 nm and ~461 nm, respectively.

-

High-precision micropipettes and cuvettes.

Procedure:

-

Preparation of Solutions:

-

Prepare a working stock solution of this compound in the binding buffer. The final concentration in the cuvette should be in the low micromolar or nanomolar range.

-

Dissolve the DNA in the binding buffer and determine its concentration accurately using UV absorbance at 260 nm. Prepare a concentrated stock solution.

-

-

Titration:

-

Place a known volume and concentration of this compound solution in a quartz cuvette.

-

Record the initial fluorescence intensity (F0).

-

Add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate (typically a few minutes).

-

Record the fluorescence intensity (F).

-

Continue the titration until the fluorescence intensity reaches a plateau (Fmax), indicating saturation of the dye with DNA.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying each reading by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of added titrant.

-

Plot the change in fluorescence (ΔF = F - F0) against the total DNA concentration.

-

The data can be fitted to a suitable binding model (e.g., a single-site binding model) using non-linear regression analysis to determine the binding constant (Ka) and the number of binding sites (n).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the this compound-DNA interaction.

Materials:

-

Isothermal Titration Calorimeter.

-

This compound solution in a precisely matched buffer.

-

DNA solution in the same matched buffer.

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound and DNA in the same buffer batch to minimize heats of dilution. Dialysis of the DNA against the buffer is recommended.

-

Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Accurately determine the concentrations of both the dye and the DNA.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

-

Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

-

Carry out the main titration experiment by injecting the dye into the DNA solution.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of dye to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

-

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Objective: To determine the precise binding site of this compound on a DNA fragment.

Materials:

-

DNA fragment of interest, radioactively or fluorescently labeled at one end.

-

This compound.

-

DNase I enzyme.

-

Binding buffer.

-

Stop solution (containing EDTA to chelate Mg2+ required by DNase I).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest (e.g., by PCR or restriction digest) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent tag.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of this compound in the binding buffer to allow for equilibrium to be reached. Include a control reaction with no dye.

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1 minute). The amount of DNase I should be optimized to achieve, on average, one cut per DNA molecule.

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion by adding the stop solution.

-

Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

-

Gel Electrophoresis and Visualization:

-

Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

-

Visualizations

Binding Mechanism of this compound

Caption: Binding of this compound to the minor groove of an AT-rich DNA sequence.

Experimental Workflow for Fluorescence Titration

Caption: A typical workflow for determining binding affinity using fluorescence titration.

Factors Influencing this compound Binding Affinity

Caption: Key factors that influence the binding affinity of this compound to DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Base-sequence specificity of this compound and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity this compound-AATT complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Specific binding of this compound to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding characteristics of this compound with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Binding characteristics of this compound with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

Hoechst 33258: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of the fluorescent DNA stain Hoechst 33258 in various solvents. It includes detailed experimental protocols for solution preparation and a generalized procedure for solubility determination, crucial for ensuring reproducibility in research and development applications.

Core Principles of this compound

This compound is a cell-permeant, bis-benzimidazole fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. This binding significantly enhances its fluorescence, making it a widely used nuclear counterstain in fluorescence microscopy, flow cytometry, and cell-based assays. Understanding its solubility is paramount for preparing stable, effective staining solutions.

Solubility of this compound

The solubility of this compound can vary depending on the solvent, temperature, pH, and the specific salt form of the dye (e.g., trihydrochloride, pentahydrate). The following table summarizes the available quantitative data from various suppliers. It is important to note that values can differ, and it is always recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Reported Solubility | Notes |

| Water (H₂O) | ≥42.5 mg/mL (with gentle warming)[1] | One source indicates solubility up to 100 mM, while another suggests up to 20 mg/mL[2] and 10 mM. Stock solutions of 10 mg/mL are commonly prepared.[2][3] |

| Dimethyl Sulfoxide (DMSO) | ≥46.7 mg/mL (with gentle warming)[1] | Other sources report solubility up to 20 mM or 20 mg/mL.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL[4] | It is often recommended not to dissolve the solid dye directly in PBS but to dilute a stock solution into PBS.[5] |

| Ethanol (EtOH) | Insoluble[1] | In the presence of 25% ethanol, the binding affinity of this compound to DNA is significantly reduced.[6] |

| Dimethylformamide (DMF) | Soluble[7] | Concentrated stock solutions of up to 10 mg/mL can be made in DMF.[5] |

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in Water

This protocol describes the preparation of a commonly used aqueous stock solution.

Materials:

-

This compound powder

-

Nuclease-free, distilled, or deionized water

-

Microcentrifuge tubes or amber vials

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses. Caution: this compound is a potential mutagen and should be handled with care.[8]

Procedure:

-

Weigh the desired amount of this compound powder in a suitable container.

-

Add the appropriate volume of nuclease-free water to achieve a final concentration of 10 mg/mL.

-

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Aqueous solutions are stable for at least six months when stored at 2-6°C and protected from light.[1]

General Protocol for Cell Staining (Live or Fixed Cells)

This protocol provides a general workflow for nuclear staining. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL or 10 mg/mL)

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

Cells grown on coverslips, slides, or in microplates

-

(For fixed cells) 4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Preparation of Working Solution: Dilute the this compound stock solution in PBS or cell culture medium to a final working concentration. Typical concentrations range from 0.5 µM to 5 µM (approximately 0.27 to 2.7 µg/mL).[9]

-

Cell Preparation:

-

Live Cells: Remove the culture medium and wash the cells once with PBS.

-

Fixed Cells: Fix the cells with 4% PFA for 10-15 minutes at room temperature. Wash the cells twice with PBS.

-

-

Staining: Add the Hoechst working solution to the cells, ensuring they are completely covered.

-

Incubation: Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[3][10][11]

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to reduce background fluorescence.[3][10]

-

Imaging: Mount the coverslips with an appropriate mounting medium and visualize using a fluorescence microscope with a UV excitation filter (approx. 350 nm) and a blue emission filter (approx. 460 nm).[10]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

This guide provides a foundational understanding of this compound solubility for laboratory professionals. For specific applications, further optimization based on the experimental context is always recommended.

References

- 1. apexbt.com [apexbt.com]

- 2. biotium.com [biotium.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biotech.illinois.edu [biotech.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. promega.com [promega.com]

- 9. This compound Staining Dye Solution (ab228550) | Abcam [abcam.com]

- 10. Nucleus Dye -Cellstain- this compound solution | CAS 23491-45-4(this compound) Dojindo [dojindo.com]

- 11. medchemexpress.com [medchemexpress.com]

Hoechst 33258: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Hoechst 33258 is a widely utilized fluorescent stain that exhibits a remarkable increase in its fluorescence quantum yield upon binding to the minor groove of DNA, particularly at AT-rich regions. This property makes it an invaluable tool in various applications, including cell biology, molecular biology, and drug discovery. Understanding the factors that modulate its fluorescence quantum yield is critical for the accurate interpretation of experimental data and the design of robust assays. This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, detailed experimental protocols for its determination, and a summary of key quantitative data.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, this value is highly sensitive to its local environment, including solvent polarity, pH, and, most notably, its binding state with DNA.

Quantitative Data Summary

The fluorescence quantum yield of this compound varies significantly depending on the experimental conditions. The following tables summarize the key quantitative data reported in the literature.

Table 1: Fluorescence Quantum Yield of Unbound this compound in Various Solvents

| Solvent/Matrix | Quantum Yield (Φ) | Excitation Max (λex) | Emission Max (λem) |

| Water | 0.02 - 0.034[1][2][3] | ~350 nm[3] | 510–540 nm[3][4] |

| DMSO | - | 352 nm[5] | 466 nm[5] |

| Glycerol | - | 344 nm[5] | 460 nm[5] |

| Polyvinyl Alcohol (PVA) Film | ~0.74[6] | ~350 nm[6] | 430 nm[6] |

Table 2: Fluorescence Quantum Yield of this compound Bound to DNA

| DNA Type | Dye/Base Pair Ratio | Quantum Yield (Φ) | Excitation Max (λex) | Emission Max (λem) |

| Calf Thymus (CT) dsDNA | 0.05 | 0.58[1] | 351 nm[4] | 463 nm[4] |

| Calf Thymus (CT) dsDNA | 0.15 | 0.28[1] | - | - |

| Calf Thymus (CT) dsDNA | 0.20 | 0.19[1] | - | - |

Table 3: Influence of pH on this compound Fluorescence

| Condition | Observation |

| Increasing pH | Fluorescence intensity of this compound increases.[4] |

| pH 7 to 4.5 | A 20-fold increase in fluorescence quantum yield is observed.[7][8] |

| pH 4.5 to 1.5 | An 80-fold decrease in fluorescence quantum yield is observed.[7] |

| Acidic environment (pH 0.5-3.0) | Can lead to the generation of a green-emitting form of the dye.[9] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a widely used standard for the blue emission range of this compound.

Materials

-

This compound

-

Quinine sulfate (quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), DMSO)

-

0.1 M Sulfuric acid (H₂SO₄)

-

Calf Thymus DNA (for DNA-bound measurements)

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in water).

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

If measuring DNA-bound quantum yield, prepare a stock solution of DNA in an appropriate buffer (e.g., 10X TNE buffer: 100 mM Tris-HCl, 10 mM EDTA, 2 M NaCl, pH 7.4).[10][11]

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of both the this compound sample and the quinine sulfate standard in their respective solvents.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

-

For DNA-bound measurements, prepare samples with varying dye-to-DNA base pair ratios.

-

-

Absorbance Measurements:

-

Record the absorbance spectrum of each solution using a spectrophotometer.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 350 nm).

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the quinine sulfate standard.

-

The slope of the resulting linear fit for each plot is the gradient (Grad).

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield (Φₓ) of the this compound sample can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard (0.54 for quinine sulfate).

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively.[3]

-

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining fluorescence quantum yield.

Factors Influencing this compound Fluorescence Quantum Yield

References

- 1. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound *20 mM solution in water* | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pH and temperature dependent relaxation dynamics of Hoechst-33258: a time resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Hoechst 33258: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 33258, a widely used fluorescent stain for DNA in cell biology and drug development. It details the chemical properties, including the molecular weight of its common forms, and offers detailed experimental protocols for its application in various cellular assays.

Core Properties of this compound